molecular formula C7H12O3 B6233137 (2S)-2-cyclopentyl-2-hydroxyacetic acid CAS No. 200112-55-6

(2S)-2-cyclopentyl-2-hydroxyacetic acid

Cat. No.: B6233137
CAS No.: 200112-55-6
M. Wt: 144.17 g/mol
InChI Key: WHZPPIIMQBJUHW-LURJTMIESA-N
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Description

Overview of α-Hydroxycarboxylic Acids (AHAs) in Organic Chemistry

Alpha-hydroxycarboxylic acids (AHAs) are a class of organic compounds characterized by a carboxylic acid functional group and a hydroxyl group attached to the adjacent carbon atom. wikipedia.orgquora.com This "alpha" positioning imparts unique chemical properties that distinguish them from other hydroxy acids, such as beta-hydroxy acids. wikipedia.org Common examples of AHAs found in nature and used in various applications include glycolic acid, lactic acid, and citric acid. wikiwand.com

Structurally, the proximity of the hydroxyl and carboxyl groups allows for intramolecular hydrogen bonding, which influences their acidity, making them stronger acids than their non-hydroxylated counterparts. wikipedia.org AHAs are integral to organic synthesis, serving as versatile precursors for a range of chemical transformations. wikipedia.org They can be synthesized through various methods, including the hydrolysis of α-halocarboxylic acids. wikipedia.org

Significance of Chiral α-Hydroxycarboxylic Acids as Synthons

When an α-hydroxycarboxylic acid possesses a stereocenter at the alpha-carbon, it exists as a pair of enantiomers. These chiral α-hydroxycarboxylic acids are of paramount importance in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. Enantiomerically pure α-hydroxycarboxylic acids are valuable chiral synthons—building blocks that introduce a defined stereochemistry into a larger molecule. nih.gov

The demand for enantiomerically pure compounds is driven by the fact that the biological activity of many pharmaceuticals and agrochemicals is often associated with a single enantiomer. nih.gov The use of chiral synthons like enantiopure α-hydroxycarboxylic acids is a key strategy in modern organic synthesis to achieve high levels of stereoselectivity. researchgate.net These synthons can be derived from natural sources or prepared through various asymmetric synthesis techniques, including enzymatic resolutions and asymmetric catalysis. nih.govnih.gov

Specific Context of (2S)-2-Cyclopentyl-2-hydroxyacetic Acid within Chiral α-Hydroxy Acids

This compound is a specific chiral α-hydroxycarboxylic acid. Its structure consists of a cyclopentyl ring and a hydroxyl group attached to the chiral alpha-carbon, which is also bonded to a carboxylic acid group. The "(2S)" designation specifies the absolute configuration at this stereocenter, indicating a particular three-dimensional arrangement of the atoms.

The presence of the bulky, non-polar cyclopentyl group influences the molecule's physical and chemical properties, including its solubility and reactivity. The stereochemical purity of this compound makes it a valuable intermediate in the synthesis of more complex chiral molecules where the cyclopentyl motif is a desired structural element.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
IUPAC NameThis compound
InChI KeyWHZPPIIMQBJUHW-LURJTMIESA-N
CAS Number200112-55-6

This data is compiled from various chemical databases. uni.lusigmaaldrich.comnih.gov

The synthesis of enantiomerically pure compounds has been a central theme in the history of organic chemistry. Early efforts often relied on the resolution of racemic mixtures, a process that separates enantiomers but is inherently limited to a 50% yield for the desired isomer. The development of asymmetric synthesis in the latter half of the 20th century revolutionized the field. researchgate.net

Key historical developments that paved the way for the synthesis of chiral molecules like this compound include the use of chiral auxiliaries, which temporarily introduce a chiral element to guide the stereochemical outcome of a reaction. researchgate.net Furthermore, the discovery and application of asymmetric catalysts, including enzymes and metal complexes with chiral ligands, have provided highly efficient methods for producing enantiomerically enriched α-hydroxy acids. nih.govresearchgate.net For instance, the enzymatic reduction of α-keto acids to α-hydroxy acids is a well-established method for accessing these chiral building blocks with high enantioselectivity. nih.gov The synthesis of chiral cyanohydrins, which can be hydrolyzed to α-hydroxy acids, has also been a significant area of research. mdpi.orgyoutube.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

200112-55-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(2S)-2-cyclopentyl-2-hydroxyacetic acid

InChI

InChI=1S/C7H12O3/c8-6(7(9)10)5-3-1-2-4-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m0/s1

InChI Key

WHZPPIIMQBJUHW-LURJTMIESA-N

Isomeric SMILES

C1CCC(C1)[C@@H](C(=O)O)O

Canonical SMILES

C1CCC(C1)C(C(=O)O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2s 2 Cyclopentyl 2 Hydroxyacetic Acid and Its Enantiomers

Classical Chemical Synthesis Approaches

Classical methods typically yield a racemic mixture of (R)- and (S)-2-cyclopentyl-2-hydroxyacetic acid, which would require a subsequent resolution step to isolate the desired (2S)-enantiomer.

Conversion from Cyclopentanecarbaldehyde via Cyanohydrin Formation and Subsequent Hydrolysis

A fundamental approach to α-hydroxy acids is through the cyanohydrin pathway. libretexts.orglibretexts.org This method begins with the nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde or ketone. libretexts.org

The synthesis starts with cyclopentanecarbaldehyde, which reacts with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under acidic conditions. libretexts.org This reaction forms 2-cyclopentyl-2-hydroxynitrile, the corresponding cyanohydrin. The mechanism involves the nucleophilic attack of the cyanide anion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

Subsequently, the nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated sulfuric or hydrochloric acid. google.comstackexchange.com The vigorous reaction conditions ensure the complete conversion of the intermediate amide to the final carboxylic acid product. stackexchange.com This two-step process provides racemic 2-cyclopentyl-2-hydroxyacetic acid.

Reaction Scheme: Cyanohydrin Route

Step Reactant Reagents Product
1 Cyclopentanecarbaldehyde NaCN, H+ 2-Cyclopentyl-2-hydroxynitrile

Hydrolysis of α-Halocarboxylic Acid Precursors

Another established route involves the hydrolysis of an α-halocarboxylic acid. quicktakes.io This method relies on a nucleophilic substitution reaction where a halide is replaced by a hydroxyl group.

The precursor, 2-bromo-2-cyclopentylacetic acid, can be prepared from cyclopentylacetic acid via the Hell-Volhard-Zelinsky reaction. byjus.com This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus (P). quicktakes.iobyjus.com

The resulting α-bromo acid then undergoes hydrolysis, typically by reaction with water or a hydroxide (B78521) solution, to yield the α-hydroxy acid. quicktakes.io This substitution reaction proceeds to form the racemic product, (±)-2-cyclopentyl-2-hydroxyacetic acid.

Reaction Scheme: α-Halo Acid Hydrolysis

Step Reactant Reagents Product
1 Cyclopentylacetic acid Br₂, P (cat.) 2-Bromo-2-cyclopentylacetic acid

Oxidative Cleavage Routes for α-Hydroxy Acid Synthesis

Oxidative cleavage represents a powerful, though less direct, strategy for synthesizing carboxylic acids and their derivatives. numberanalytics.com These reactions involve the breaking of carbon-carbon bonds using strong oxidizing agents. numberanalytics.com While specific examples for the direct synthesis of 2-cyclopentyl-2-hydroxyacetic acid are not prominent, the principles can be applied to suitable precursors.

One conceptual pathway involves the oxidative cleavage of a diol. For instance, a 1-cyclopentyl-1,2-ethanediol precursor could be cleaved using oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). numberanalytics.com This cleavage would break the bond between the two hydroxyl-bearing carbons, potentially yielding an aldehyde that can be further oxidized to the carboxylic acid.

Another approach is the ozonolysis of an appropriately substituted alkene. mdpi.comresearchgate.net Ozonolysis is a well-established industrial process for oxidative cleavage. mdpi.comresearchgate.net The reaction of an alkene with ozone, followed by an oxidative workup, results in the formation of carboxylic acids. mdpi.com For example, the ozonolysis of an alkene like 2-cyclopentyl-acrylic acid could theoretically be manipulated to yield the target α-hydroxy acid, although this would be a complex transformation. These oxidative routes are versatile but often require careful selection of the starting material and control of reaction conditions to achieve the desired product. numberanalytics.commdpi.com

Enantioselective Synthetic Strategies

To directly obtain the enantiomerically pure (2S)-2-cyclopentyl-2-hydroxyacetic acid, enantioselective methods are employed. These strategies use chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Reduction Methods

Asymmetric reduction of α-keto acids or their esters is a highly effective method for producing chiral α-hydroxy acids. acs.orgrsc.org This approach starts with a prochiral substrate, 2-cyclopentyl-2-oxoacetic acid (also known as cyclopentylglyoxylic acid), and uses a chiral catalyst to stereoselectively reduce the ketone functionality.

A prominent strategy is the catalytic asymmetric hydrogenation using transition metal complexes. Chiral iridium catalysts, such as those incorporating SpiroPAP ligands, have been shown to be highly efficient for the direct hydrogenation of α-keto acids under mild conditions, yielding α-hydroxy acids with high enantioselectivity. rsc.org Similarly, ruthenium catalysts paired with chiral ligands like BINAP are widely used for the asymmetric hydrogenation of α-keto esters. acs.org Dynamic kinetic resolution, often employing ruthenium-based catalysts, is another powerful technique where a configurationally labile starting material is converted almost entirely into a single, enantiomerically enriched product. nih.gov

These methods offer a direct and often highly efficient route to chiral α-hydroxy acids, potentially on a large scale. rsc.org

Key Data for Asymmetric Hydrogenation of α-Keto Acids/Esters

Catalyst Type Substrate Type Typical Yield Typical Enantiomeric Excess (e.e.)
Ir/SpiroPAP α-Keto Acids High >99%
Ru-BINAP α-Keto Esters High >95%

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic and reliable strategy in asymmetric synthesis. thieme-connect.comwikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor like cyclopentylglyoxylic acid. For example, auxiliaries like chiral oxazolidinones (Evans auxiliaries) or pseudoephedrine can be used. wikipedia.org The auxiliary creates a chiral environment, forcing a subsequent reaction, such as the reduction of the keto group, to occur from a specific face. This diastereoselective reaction, upon removal of the auxiliary, yields the enantiomerically enriched α-hydroxy acid. acs.org

For instance, an enolate derived from a substrate bound to a chiral auxiliary can react with alkyl halides with high diastereoselectivity. acs.org Subsequent hydrolysis removes the auxiliary and provides the desired α-hydroxy acid with high enantiomeric excess. acs.org This method provides a predictable and highly selective route to the target molecule. acs.orgacs.org

Asymmetric Catalysis (e.g., Transition Metal-Catalyzed Methods)

Transition metal-catalyzed reactions offer powerful and versatile methods for the asymmetric synthesis of chiral α-hydroxy acids. These approaches often utilize chiral ligands to induce stereoselectivity in the formation of the desired product.

One prominent strategy is the asymmetric hydrogenation of α-keto esters, which are precursors to α-hydroxy acids. rsc.orgacs.org Iridium complexes with chiral ligands like f-amphox have demonstrated exceptional efficiency in the asymmetric hydrogenation of α-hydroxy ketones, yielding chiral 1,2-diols with nearly perfect enantioselectivity (up to >99% ee) and high yields. rsc.org This methodology is highly practical for preparing various chiral diols, which can be further processed to obtain the target α-hydroxy acids. rsc.org Similarly, rhodium complexes have been used for the highly enantioselective hydrogenation of β-oxy-α-acetamidoacrylates, providing a pathway to β-hydroxy-α-amino acids, which share structural similarities with α-hydroxy acids. acs.org

Another advanced technique involves the palladium-catalyzed C(sp³)–H alkylation of readily available chiral starting materials like lactic acid. rsc.org By employing an 8-aminoquinoline (B160924) auxiliary, this method allows for the direct formation of a variety of chiral α-hydroxy acids through the reaction with alkyl iodides. rsc.org This approach represents a practical and straightforward alternative for accessing these valuable compounds. rsc.org Chiral hydroxamic acid ligands have also gained attention in transition metal-catalyzed reactions, where they can form chiral complexes with metals like vanadium to control stereochemistry in processes such as asymmetric epoxidation, a key step in the synthesis of complex natural products that may contain α-hydroxy acid moieties. mdpi.comresearchgate.net

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Key Features
Iridium/f-amphoxα-Hydroxy ketonesChiral 1,2-diols>99%Extremely high activity (TON up to 1,000,000)
Palladium/8-aminoquinolineLactic acidChiral α-hydroxy acidsNot specifiedDirect C(sp³)–H alkylation
Rhodium/Chiral Diphosphineβ-Oxy-α-acetamidoacrylatesβ-Hydroxy-α-amino acidsHighEffective for amino acid derivatives
Vanadium/Chiral Bishydroxamic AcidAllylic alcoholsEpoxy alcohols79%Used in multi-step natural product synthesis mdpi.com

Stereoselective Aldol (B89426) Reactions for α-Hydroxy Acid Scaffolds

Stereoselective aldol reactions are a cornerstone of asymmetric synthesis, providing a reliable method for constructing β-hydroxy carbonyl compounds, which are direct precursors to α-hydroxy acids and other valuable chiral molecules. openstax.org The reaction joins an enolate with an aldehyde or ketone, creating up to two new stereocenters.

The proline-catalyzed asymmetric aldol reaction, pioneered by Hajos, Parrish, Eder, Sauer, and Wiechert, is a classic example of organocatalysis applied to this transformation. wikipedia.org This reaction and its intermolecular variants, later developed by Barbas and List, utilize the natural amino acid proline as a chiral catalyst to form chiral ketols with high enantiomeric excess. wikipedia.org The mechanism typically involves the formation of a chiral enamine intermediate, which then reacts with an aldehyde. wikipedia.org The stereochemical outcome is often rationalized using models like the Zimmerman-Traxler model, which predicts the formation of syn- or anti-diastereomers based on a chair-like transition state that minimizes steric interactions. harvard.edu

For the synthesis of α-hydroxy acid scaffolds, an aldol reaction can be envisioned between a protected glyoxylate (B1226380) equivalent and a ketone or aldehyde. Subsequent deprotection and oxidation or reduction steps can then furnish the desired α-hydroxy acid structure. The development of highly diastereoselective and enantioselective aldol reactions, including those using chiral auxiliaries or metal enolates of N-acyl oxazolidinones, has greatly expanded the scope and utility of this method for creating complex chiral architectures. harvard.edu For instance, titanium enolates of N-glycolyloxazolidinethiones can undergo anti-selective aldol reactions with high selectivity. harvard.edu

Reaction TypeCatalyst/AuxiliaryPrecursorsProduct ScaffoldStereoselectivity Control
Intramolecular Aldol(S)-ProlineTriketoneChiral bicyclic ketolEnamine catalysis wikipedia.org
Intermolecular Aldol(S)-ProlineKetone + Aldehydeβ-Hydroxy ketoneZimmerman-Traxler transition state wikipedia.orgharvard.edu
Directed AldolChiral N-Acyl ImidesImide enolate + Aldehydesyn-β-Hydroxy imideChiral controller group biases π-faces harvard.edu
Titanium Enolate AldolN-GlycolyloxazolidinethioneTitanium enolate + Aldehydeanti-β-Hydroxy adductProposed titanium-complexed transition state harvard.edu

Biocatalytic and Enzymatic Routes

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. dntb.gov.uanih.gov Enzymes, used either as isolated proteins or within whole-cell systems, can catalyze stereoselective transformations that are often challenging to achieve with conventional chemical methods. unimi.itmdpi.com

Enzyme-Catalyzed Stereoselective Synthesis of α-Hydroxy Acids

The stereoselective synthesis of α-hydroxy acids using enzymes is a well-established and highly effective strategy. nih.gov A common approach involves the asymmetric reduction of α-keto acids or their corresponding esters using ketoreductases (KREDs) or dehydrogenases. nih.gov

For example, the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid, a building block for a rhinovirus protease inhibitor, was achieved on a multi-kilogram scale via the enzymatic reduction of its keto acid precursor. nih.gov This process utilized D-lactate dehydrogenase (D-LDH) for the stereoselective reduction, coupled with formate (B1220265) dehydrogenase (FDH) for the regeneration of the NADH cofactor, achieving an excellent enantiomeric excess of over 99.9%. nih.gov Similarly, commercially available ketoreductases, such as KRED1001, have been used for the asymmetric reduction of ketoesters to furnish chiral hydroxy esters with high enantiopurity (>99.5% ee), which are then saponified to the desired α-hydroxy acid. nih.gov

Thiamine diphosphate-dependent lyases (ThDP-lyases) represent another class of enzymes capable of producing enantiopure α-hydroxy ketones from simple aldehydes through carboligation, which can then be converted to the corresponding acids. acs.org

Enzyme TypeReactionSubstrateProductKey Advantage
D-Lactate Dehydrogenase (D-LDH)Asymmetric Reductionα-Keto acid(R)-α-Hydroxy acidHigh stereoselectivity (>99.9% ee) nih.gov
Ketoreductase (KRED)Asymmetric Reductionα-Keto ester(R)-α-Hydroxy esterHigh enantiopurity (>99.5% ee) nih.gov
ThDP-LyaseCarboligationAldehydesα-Hydroxy ketoneHigh productivity and ee (>99%) acs.org
Hydrolase (Lipase)Dynamic Kinetic ResolutionRacemic α-hydroxy compoundsEnantiopure α-hydroxy ketoneOvercomes 50% yield limit of standard resolution acs.org

Chemoenzymatic Approaches to Chiral α-Hydroxy Acids

Chemoenzymatic synthesis combines the strengths of chemical catalysis and biocatalysis to create efficient and novel synthetic routes. nih.govresearchgate.net These one-pot or sequential processes can overcome challenges associated with purely chemical or enzymatic methods, such as catalyst compatibility or limited substrate scope. nih.gov

A notable strategy for producing chiral α-hydroxy acids involves a cascade reaction combining an asymmetric chemical transformation with an enzyme-mediated hydrolysis. nih.gov For instance, a calcium-catalyzed asymmetric nih.govcabidigitallibrary.org-Wittig rearrangement of an allyloxy 1,3-dicarbonyl compound can be performed first to generate a racemic or diastereomeric mixture of α-hydroxy esters. Subsequently, a stereoselective hydrolysis of this intermediate using an enzyme like porcine liver esterase (PLE) can lead to the desired α-hydroxy half-ester with enhanced enantiomeric purity. nih.gov This one-pot approach has been successfully applied to synthesize α-hydroxy half-esters containing both quaternary and tertiary stereocenters. nih.gov

Another chemoenzymatic route involves the chemical synthesis of an α-acetoxy enone, followed by enzymatic deacetylation using a lipase (B570770) to produce a chiral α-hydroxy ketone, which is a versatile precursor for various bioactive molecules. researchgate.netcabidigitallibrary.org The combination of chemical steps with highly selective enzymatic transformations provides a powerful platform for accessing complex chiral building blocks. dntb.gov.ua

Industrial Scale-Up Considerations in Synthesis

The transition from a laboratory-scale synthesis to industrial production introduces numerous challenges, including cost, efficiency, safety, and environmental impact. For chiral molecules like this compound, processes must be robust, scalable, and economically viable.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a fundamental and widely used industrial process for the synthesis of chiral compounds. okayama-u.ac.jp Asymmetric hydrogenation, in particular, is recognized as an environmentally friendly and economical technology because it uses molecular hydrogen and typically generates minimal waste. okayama-u.ac.jp

For the large-scale production of chiral α-hydroxy acids, the asymmetric hydrogenation of α-keto esters or related precursors is a highly attractive route. The development of highly active and selective catalysts is crucial for industrial applications. For example, the Ru-BINAP system, discovered by Ryoji Noyori, is a landmark catalyst for the asymmetric hydrogenation of various functionalized substrates, including β-keto esters. okayama-u.ac.jp The success of such catalysts has paved the way for the industrial production of numerous chiral drugs and intermediates. okayama-u.ac.jp

The choice of catalyst can be critical for performance at an industrial scale. Nishimura catalysts, for instance, have been shown to be effective for the hydrogenation of chiral α-hydroxy esters at room temperature without causing racemization. researchgate.net Furthermore, heterogeneous catalysts like Rh-MoOx/SiO2 have demonstrated high activity and selectivity for the hydrogenation of amino acids to amino alcohols in water, showcasing the potential for developing robust and reusable catalytic systems for related transformations. researchgate.net The scalability of these processes, often performed in high-pressure reactors, makes catalytic hydrogenation a cornerstone of industrial chiral synthesis.

Continuous Flow Oxidation Methodologies

The synthesis of cyclopentyl mandelic acid (CPMA), the core structure of this compound, has been advanced through the development of multistep continuous-flow processes. researchgate.net This approach offers significant advantages in safety and efficiency, particularly when handling reactive organometallic reagents and molecular oxygen. researchgate.netnih.govmdpi.com

One notable method involves a sequential α-lithiation and subsequent aerobic oxidation of an arylacetic acid. researchgate.net This process has been successfully applied to produce cyclopentyl mandelic acid, a key building block for the anticholinergic drug glycopyrronium (B1196793) bromide. researchgate.net The continuous-flow protocol allows for the safe combination of organolithium reagents and molecular oxygen, which would be a significant safety concern in traditional large-scale batch manufacturing. researchgate.net

The first stage of this process is the formation of a di-lithium enolate intermediate. This can be achieved in a flow system using cost-effective and industrially safer bases like n-hexyllithium. researchgate.net The subsequent hydroxylation step utilizes molecular oxygen under mild and homogeneous conditions, specifically at atmospheric pressure and room temperature. researchgate.net To mitigate safety risks associated with handling pure oxygen, a diluted form, such as synthetic air (less than 10% O₂ in N₂), is often used in pharmaceutical batch processes; however, continuous-flow reactors can safely handle pure oxygen, offering a more efficient process. researchgate.net

This telescoped flow process has been reported to afford the target intermediate in a 65% solution NMR yield, with a 50% isolated yield after recrystallization. researchgate.net The development of such continuous-flow syntheses represents a significant step forward, providing a more favorable alternative to existing Grignard-based batch processes for manufacturing CPMA. researchgate.net The benefits of continuous processing include enhanced mass and heat transfer, precise control over reaction parameters, and improved safety, making it an increasingly adopted technology in the synthesis of active pharmaceutical ingredients (APIs). mdpi.comresearchgate.netorganic-chemistry.org

Table 1: Comparison of Key Parameters in CPMA Synthesis

ParameterContinuous Flow Method researchgate.netTraditional Batch Method (Grignard-based) researchgate.net
Base/Reagentn-HexyllithiumCyclopentyl magnesium bromide
Oxidizing AgentMolecular Oxygen (O₂)Not directly applicable (different mechanism)
Safety ConsiderationsEnhanced safety in handling organolithiums and O₂ due to small reactor volumes and better control.Risks associated with Grignard reagents and potential exothermic reactions at large scale.
Operating ConditionsRoom temperature, atmospheric pressure.Typically requires specific temperature control for initiation and reaction.
Reported Yield50% isolated yield.Yields vary depending on the specific patented process.

Atom Economy and Green Chemistry Principles in Production

The production of pharmaceuticals is increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact by focusing on principles like waste reduction, energy efficiency, and the use of safer chemicals. dntb.gov.uaresearchgate.net Key metrics have been developed to quantify the "greenness" of a chemical process, with Atom Economy (AE) and Process Mass Intensity (PMI) being two of the most prominent. mdpi.comscispace.com

Atom Economy (AE) , introduced in the early 1990s, is a theoretical measure of the efficiency of a chemical reaction. It calculates the proportion of reactant atoms that are incorporated into the desired final product. scispace.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the product, with no byproducts.

Process Mass Intensity (PMI) is a more holistic and practical metric adopted by the pharmaceutical industry to drive more sustainable manufacturing. scispace.comacs.org It is defined as the ratio of the total mass of all materials used in a process (including raw materials, solvents, and water) to the mass of the final active pharmaceutical ingredient (API) produced. acs.org A lower PMI value indicates a more efficient and greener process, as it signifies less waste generation per kilogram of product. mdpi.com Solvents typically account for a large percentage of the mass in a standard batch chemical operation, making their efficient use, recovery, and replacement with greener alternatives a key focus. skpharmteco.com

In the context of this compound synthesis, applying these principles reveals the advantages of modern synthetic methodologies. The continuous-flow synthesis involving α-lithiation and aerobic oxidation presents a potentially greener alternative to traditional methods. researchgate.net

Key green chemistry advantages of the continuous-flow method include:

Energy Efficiency: The excellent heat transfer in microreactors allows for precise temperature control, often enabling reactions to run at milder conditions and reducing energy consumption compared to large batch reactors. mdpi.com

Safer Solvents and Reagents: While the described flow process uses reagents like n-hexyllithium, the controlled environment minimizes hazards. researchgate.net The principles of green chemistry encourage the ongoing search for and implementation of less hazardous and more environmentally benign solvents and auxiliaries. skpharmteco.com

By focusing on metrics like PMI, chemists can benchmark different synthetic routes and identify areas for improvement, such as solvent recycling or switching to renewable feedstocks, to make the production of this compound and its derivatives more sustainable. acs.orgnih.gov

Table 2: Green Chemistry Metrics

MetricDefinitionIdeal ValueRelevance to this compound Synthesis
Atom Economy (AE)(Molecular weight of product / Sum of molecular weights of reactants) x 100%. scispace.com100%Evaluates the intrinsic efficiency of the chosen chemical transformation.
Process Mass Intensity (PMI)Total mass input (kg) / Mass of API output (kg). acs.org1 (Theoretically, but practically as low as possible)Provides a comprehensive measure of process efficiency, including solvents and work-up materials, highlighting the overall environmental footprint. mdpi.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarbonylation. These transformations are fundamental in modifying the structure and properties of the parent molecule.

The conversion of the carboxylic acid group of this compound into an ester is a common and crucial transformation. The most prevalent method is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in large excess as the solvent, or water is removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comchemguide.co.uk

For α-hydroxy acids like the title compound, chemoselective methods have also been developed. One such method employs salicylaldehyde (B1680747) as a catalyst. This approach is notable for its ability to selectively esterify the α-hydroxy acid even in the presence of other carboxylic acids or alcohols, proceeding in high yields. rsc.org Transesterification, where a lower alkyl ester of the acid is converted into a different ester by reaction with a higher-boiling alcohol, is another viable route, often catalyzed by acids, bases, or enzymes. google.com

Table 1: Examples of Esterification Reactions of α-Hydroxy Acids

Reactant Reagent/Catalyst Product Yield (%) Reference
This compound Methanol (B129727), H₂SO₄ (cat.) Methyl (2S)-2-cyclopentyl-2-hydroxyacetate High masterorganicchemistry.comyoutube.com
α-Hydroxy acid 1° or 2° Alcohol, Salicylaldehyde (10 mol%) Corresponding Ester 83-95 rsc.org
Acetic Acid Ethanol, H₂SO₄ (cat.) Ethyl Acetate ~65 (at equilibrium) masterorganicchemistry.com
Adipic Acid Ethanol, H₂SO₄ (cat.) Diethyl Adipate 88-90 masterorganicchemistry.com

The carboxylic acid functionality of this compound can be converted to an amide by reaction with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is generally unfavorable and requires high temperatures to drive off water, which can be problematic for thermally sensitive molecules.

A more common and milder approach involves the activation of the carboxylic acid. This is typically achieved by first converting the acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the desired amide. Alternatively, peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the direct amidation under mild conditions. These reagents activate the carboxylic acid in situ, allowing for efficient reaction with the amine. The general mechanism for acid-catalyzed amidation involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the amine. youtube.com

Table 2: General Conditions for Amidation of Carboxylic Acids

Reactant Reagent/Catalyst Product Type General Conditions Reference
Carboxylic Acid Amine, Heat Amide High temperature, removal of water youtube.com

Decarbonylation, the removal of a carbonyl group, is a known transformation for α-hydroxy acids, although it is less common than esterification or amidation. Under acidic conditions, α-hydroxy acids can undergo decarbonylation to produce a ketone or an aldehyde, along with carbon monoxide and water. wikipedia.org

More sophisticated methods for the transformation of the carboxyl group have been developed. Oxidative decarboxylation can be achieved using various reagents. For example, treatment with tert-butyl hydroperoxide (TBHP) can generate an aldehyde equivalent in situ through the elimination of CO₂ and water. rsc.org Biomimetic studies have shown that iron(II) complexes can catalyze the oxidative decarboxylation of α-hydroxy acids with molecular oxygen, mimicking the action of enzymes like CloR. nih.govrsc.org This reaction proceeds through the formation of an iron(III)-superoxo species. nih.gov Furthermore, modern photochemical methods, such as photoredox/nickel dual catalysis, enable the enantioselective decarboxylative acylation of α-hydroxy acids, coupling them with other carboxylic acids to form chiral α-oxygenated ketones. nih.gov

Table 3: Decarbonylation and Related Reactions of α-Hydroxy Acids

Reactant Reagent/Catalyst Product Type Key Feature Reference
α-Hydroxy Acid Acid Catalyst Ketone or Aldehyde Acid-catalyzed decarbonylation wikipedia.org
α-Hydroxy Acid TBHP Aldehyde equivalent Metal-free oxidative decarboxylation rsc.org
α-Hydroxy Acid Iron(II) complex, O₂ Aldehyde Biomimetic oxidative decarboxylation nih.govrsc.org
α-Hydroxy Acid Derivative Aliphatic Carboxylic Acid, Photoredox/Nickel Catalyst Chiral α-oxygenated ketone Enantioselective decarboxylative acylation nih.gov

Reactions Involving the Hydroxyl Group

The secondary alcohol group on the α-carbon is another key site of reactivity, allowing for oxidation to a carbonyl compound or, less commonly, reduction to a methylene (B1212753) group.

The secondary hydroxyl group of this compound can be oxidized to yield the corresponding α-keto acid, (S)-2-cyclopentyl-2-oxoacetic acid. This transformation is a fundamental reaction in organic synthesis. jst.go.jp

Classical oxidizing agents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), are effective for this purpose. libretexts.org However, these reagents are often harsh and produce toxic chromium waste.

More selective and environmentally benign methods have been developed. Catalytic systems using stable organic nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or the more active 2-azaadamantane (B3153908) N-oxyl (AZADO), are highly efficient. jst.go.jp These catalysts, used in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) or diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), allow for the mild and selective oxidation of secondary alcohols to ketones. jst.go.jpyoutube.com Another catalytic system involves the use of nitric acid (HNO₃) and iron(III) chloride (FeCl₃) in a fluorinated alcohol solvent, which selectively oxidizes secondary alcohols over primary ones. acs.org

Table 4: Oxidation of Secondary Alcohols to Ketones

Reactant Type Reagent/Catalyst Product Type Key Feature Reference
Secondary Alcohol CrO₃, H₂SO₄, Acetone (Jones Reagent) Ketone Strong, classical oxidant libretexts.org
Secondary Alcohol Pyridinium chlorochromate (PCC) Ketone Milder version of chromic acid libretexts.org
Secondary Alcohol TEMPO or AZADO (cat.), NaOCl Ketone Highly selective catalytic oxidation jst.go.jpyoutube.com
Secondary Alcohol HNO₃ (cat.), FeCl₃ (cat.), O₂ Ketone Selective for secondary over primary alcohols acs.org

The reduction of the secondary hydroxyl group in this compound to a methylene group results in the formation of (S)-2-cyclopentylacetic acid. This transformation is a deoxygenation reaction. While the reduction of carboxylic acids to alcohols is common, the direct reduction of a hydroxyl group is more challenging and requires specific reagents.

A classic method for the reduction of alcohols adjacent to a π-system (like benzylic or α-carbonyl positions) is the use of hydriodic acid (HI) with red phosphorus (P). nih.govbeilstein-journals.org The reaction proceeds via nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting alkyl iodide by HI. Red phosphorus is used to regenerate HI from the iodine (I₂) formed during the reaction. While the substrate is not benzylic, the activation provided by the adjacent carboxylic acid group may facilitate this reaction. This method has been improved by using a biphasic toluene-water medium, which enhances its applicability for organic substrates. nih.gov

Table 5: Reduction of Activated Hydroxyl Groups

Reactant Type Reagent/Catalyst Product Type Key Feature Reference
Benzylic or α-Hydroxycarbonyl Hydriodic acid (HI), Red Phosphorus (P) Hydrocarbon Classic deoxygenation method nih.govbeilstein-journals.org
Benzylic Alcohol HI (cat.), P (stoichiometric), Toluene/Water Hydrocarbon Biphasic system, catalytic in HI nih.gov

Etherification and Esterification of the Hydroxyl Functionality

The hydroxyl group of this compound can undergo etherification and esterification, which are common reactions for alcohols. These transformations are significant for modifying the molecule's polarity and for installing protecting groups during multi-step syntheses.

Etherification: The formation of an ether from the hydroxyl group typically proceeds via a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Given the presence of an acidic carboxylic acid proton, selective deprotonation of the hydroxyl group would require careful choice of reagents, or protection of the carboxyl group first. A common strategy is to convert the carboxylic acid to an ester before performing the etherification.

Esterification: The hydroxyl group can be readily esterified by reacting it with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. This reaction converts the secondary alcohol into an ester. The reaction of alcohols with electrophilic derivatives of carboxylic and sulfonic acids is a key method for ester formation. msu.edu

Below is a table summarizing these transformations:

Reaction Type Reagent(s) Product Type General Conditions
Etherification1. Base (e.g., NaH) 2. Alkyl Halide (R-X)Alkoxyacetic acid derivativeAnhydrous conditions, carboxyl group may require protection
EsterificationAcyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O)Acyloxyacetic acid derivativeBase catalyst (e.g., Pyridine), typically at 0°C to room temperature

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group in an alcohol is a poor leaving group (hydroxide ion, OH⁻), making direct nucleophilic substitution difficult. libretexts.org To facilitate substitution, the -OH group must first be converted into a better leaving group.

One common strategy is to perform the reaction in a strong acid (e.g., HBr, HCl). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). This creates a good leaving group, water (H₂O), which can be displaced by a nucleophile. msu.edulibretexts.org For primary and secondary alcohols, the reaction with hydrogen halides can proceed via an Sₙ2 or Sₙ1 mechanism, respectively. libretexts.org

Another effective method involves converting the hydroxyl group into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups because their corresponding anions are highly stabilized by resonance. The alcohol is treated with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate ester can then be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, which typically results in the inversion of stereochemistry at the chiral center. msu.edu

The table below outlines these pathways:

Activation Method Reagent(s) Intermediate Nucleophile (Nu⁻) Product Mechanism
Acid CatalysisH-X (e.g., HBr)Oxonium ion (R-OH₂⁺)X⁻ (e.g., Br⁻)(2S)-2-bromo-2-cyclopentylacetic acidSₙ1 or Sₙ2
Sulfonate Ester FormationTsCl or MsCl, PyridineTosylate or Mesylate esterCN⁻, N₃⁻, etc.Substituted cyclopentylacetic acid derivativeSₙ2

Transformations Involving the Cyclopentyl Moiety

Functionalization of the Cyclopentyl Ring

Direct functionalization of the saturated C-H bonds of the cyclopentyl ring is challenging but can be achieved using modern synthetic methods. One notable approach is the palladium-catalyzed transannular C–H functionalization. nih.gov Research has demonstrated that cycloalkane carboxylic acids can undergo γ-C(sp³)–H arylation. nih.gov In the context of this compound, this would correspond to functionalizing one of the methylene groups on the cyclopentyl ring that is three bonds away from the carboxyl group. This type of reaction allows for the introduction of aryl or heteroaryl groups directly onto the carbocyclic frame, offering a powerful tool for creating complex molecular architectures. nih.gov The regioselectivity of such reactions is often directed by the carboxylic acid group, which coordinates to the metal catalyst. nih.gov

Ring-Opening or Ring-Expansion Reactions (if applicable)

The cyclopentane (B165970) ring is a stable carbocycle and does not readily undergo ring-opening or ring-expansion reactions under typical conditions. Such transformations usually require high-energy processes or specifically activated substrates, such as those containing strained bicyclic systems or strategically placed functional groups that can facilitate fragmentation. nih.govresearchgate.net For this compound, there is no evidence in the surveyed literature to suggest that the cyclopentyl moiety is prone to ring-opening or expansion under standard laboratory conditions. These reactions are not considered a typical transformation pathway for this compound.

Stereochemical Stability and Racemization Pathways

Factors Influencing Stereointegrity (e.g., pH, temperature)

The stereochemical integrity of this compound is centered on the chiral carbon atom (C2), which bears the hydroxyl, carboxyl, and cyclopentyl groups. The stability of this stereocenter is crucial, as racemization would lead to a loss of enantiopurity.

Effect of pH: The stereocenter of α-hydroxy acids can be susceptible to racemization, particularly under basic or strongly acidic conditions.

Basic Conditions: A strong base can deprotonate the α-carbon, forming an enolate. This planar intermediate can then be reprotonated from either face, leading to a mixture of (S) and (R) enantiomers, resulting in racemization. The presence of the adjacent carboxylate group can influence the acidity of this proton.

Acidic Conditions: Under strong acidic conditions and heat, racemization can occur through a dehydration-rehydration mechanism. The acid can catalyze the elimination of the hydroxyl group to form an α,β-unsaturated carboxylic acid intermediate. Subsequent re-addition of water can occur from either side of the double bond, leading to racemization.

Effect of Temperature: Elevated temperatures can provide the necessary activation energy for racemization pathways. Reactions involving the chiral center, if conducted at high temperatures for extended periods, increase the risk of compromising the stereochemical integrity. This is a general consideration for maintaining the enantiopurity of chiral molecules. Studies on related cyclic compounds have shown that molecular dynamics, which are temperature-dependent, can significantly influence reactivity and structural stability. acs.org

Chemical Reactivity and Transformations of 2s 2 Cyclopentyl 2 Hydroxyacetic Acid

Mechanisms of Racemization

The racemization of this compound involves the temporary loss of chirality at the α-carbon. This process can be facilitated by either acidic or basic conditions, proceeding through distinct but related mechanistic pathways. The presence of the α-hydroxyl group and the acidic proton on the α-carbon are key to these transformations.

The general mechanisms for the racemization of α-hydroxy acids, which are applicable to this compound, involve the formation of a planar intermediate. This achiral intermediate can then be reprotonated from either face with equal probability, leading to a racemic mixture.

Under basic conditions, the racemization of this compound is initiated by the deprotonation of the α-carbon. The presence of a base increases the rate of this proton abstraction. The resulting intermediate is a resonance-stabilized enolate anion.

The key steps in the base-catalyzed racemization are as follows:

A base abstracts the acidic proton from the α-carbon of this compound.

This leads to the formation of a planar enolate anion, where the negative charge is delocalized between the α-carbon and the oxygen atoms of the carboxylate group. This planarity results in the loss of the stereochemical information at the α-center.

Protonation of the enolate anion by a proton source in the medium can occur from either the re or si face of the planar intermediate.

Protonation from one face regenerates the (S)-enantiomer, while protonation from the opposite face yields the (R)-enantiomer. Over time, this leads to a 1:1 mixture of both enantiomers.

Studies on analogous α-substituted α-arylacetic acids suggest that the rate of racemization is influenced by the solvent and the nature of the base. For instance, a switch from a protic solvent like methanol (B129727) to an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to significantly increase the racemization rate of related compounds.

Kinetic studies on the closely related α-cyclopentylmandelic acid have provided insights into the factors affecting such transformations. While specific kinetic data for the racemization of this compound is not extensively documented in publicly available literature, the data from analogous compounds can provide a useful reference. For example, a kinetic study on the reactive extraction of α-cyclopentylmandelic acid enantiomers with a chiral selector indicated different forward rate constants for the (S) and (R) enantiomers, highlighting the role of intermolecular interactions in stereochemical transformations.

Parameter(S)-α-cyclopentylmandelic acid(R)-α-cyclopentylmandelic acid
Forward Rate Constant (k) 2.056 × 10⁻³ m⁶·mol⁻²·s⁻¹1.459 × 10⁻³ m⁶·mol⁻²·s⁻¹
Reaction Order in α-CPMA 11
Reaction Order in Selector 22
Table 1: Kinetic data for the reactive extraction of α-cyclopentylmandelic acid (α-CPMA) enantiomers with hydroxyethyl-β-cyclodextrin as a chiral selector. This data illustrates the differential interaction of enantiomers in a chiral environment, a principle that also underlies resolution processes designed to overcome racemization.

In the presence of an acid, the racemization of this compound proceeds through the formation of an enol intermediate. The mechanism involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid group by a strong acid enhances the electrophilicity of the carbonyl carbon.

A weak base, such as water or the conjugate base of the acid catalyst, abstracts the proton from the α-carbon.

This results in the formation of a planar enol intermediate, where a carbon-carbon double bond exists between the α-carbon and the carboxyl carbon. The planarity of the double bond and adjacent atoms leads to the loss of chirality.

The enol can then tautomerize back to the keto form (the carboxylic acid). The proton can be added to the α-carbon from either face of the planar enol.

This non-stereospecific protonation leads to the formation of both (S) and (R) enantiomers, ultimately resulting in a racemic mixture.

Generally, base-catalyzed racemization is faster than acid-catalyzed racemization for α-hydroxy acids. The rate of acid-catalyzed racemization is dependent on the concentration of the acid and the temperature. For some α-hydroxy acids, no significant racemization is observed under acidic conditions at moderate temperatures.

The stereochemical stability of this compound is therefore conditional and susceptible to both acidic and basic environments, which can promote the formation of planar, achiral intermediates, leading to the erosion of enantiomeric purity.

Applications in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Construction

In stereoselective synthesis, chiral building blocks are fundamental components that are incorporated into a target molecule, transferring their stereochemical information to the final product. (2S)-2-cyclopentyl-2-hydroxyacetic acid serves as such a building block, providing a defined stereocenter that chemists can exploit to control the three-dimensional arrangement of atoms in complex synthetic targets. The temporary integration of these types of stereogenic units to guide the stereochemical course of subsequent reactions is a key strategy in asymmetric synthesis. wikipedia.org The inherent chirality of this compound allows it to be used in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

A significant application of this compound and its derivatives is in the synthesis of enantiomerically pure heterocyclic compounds. A prominent example is its role as a key precursor in the industrial synthesis of Glycopyrrolate, a potent anticholinergic agent. googleapis.com Glycopyrrolate, which is a quaternary ammonium compound, contains a pyrrolidinium ring, a saturated heterocycle. googleapis.comnih.gov

The synthesis involves the esterification of a derivative of cyclopentyl mandelic acid with N-methyl-3-pyrrolidinol. googleapis.comgoogle.com This reaction joins the chiral acid component with the heterocyclic alcohol to form the ester intermediate. Subsequent quaternization of the nitrogen atom in the pyrrolidine ring with methyl bromide yields the final active pharmaceutical ingredient. google.com The stereochemistry of the final product is dictated by the chirality of the acid precursor, highlighting its critical role as a chiral building block in constructing this complex heterocyclic molecule.

The principles of asymmetric synthesis often rely on the use of chiral auxiliaries to direct the formation of new stereocenters. A chiral auxiliary is a compound that is temporarily attached to a substrate to control the stereoselectivity of a reaction, after which it is removed. wikipedia.org Derivatives of this compound can function as effective chiral auxiliaries in the synthesis of other valuable chiral molecules, such as alcohols and amines.

For the synthesis of chiral alcohols, the acid can be esterified with a prochiral ketone. The bulky cyclopentyl group and the defined stereocenter can then direct the stereoselective reduction of the ketone, for example, using a hydride reagent. After the reduction, the resulting chiral alcohol product is cleaved from the auxiliary, which can often be recovered and reused. Similarly, for preparing chiral amines, the auxiliary can be converted into an amide with a prochiral imine. Stereoselective addition of a nucleophile to the imine, directed by the chiral auxiliary, followed by cleavage, would yield an enantiomerically enriched amine. taylorfrancis.com This strategy is a cornerstone of modern asymmetric synthesis for producing enantiopure compounds. nih.gov

Role in Asymmetric Catalysis

Beyond its role as a stoichiometric chiral building block, this compound serves as a valuable precursor for the development of chiral ligands and catalysts used in asymmetric catalysis. In this context, a small amount of a chiral catalyst can be used to generate large quantities of an enantiomerically pure product.

The development of novel chiral ligands for transition metal catalysis is a major focus of chemical research. snnu.edu.cn Chiral ligands coordinate to a metal center, creating a chiral environment that allows for highly enantioselective transformations. The structure of this compound, with its carboxylic acid and alcohol functionalities, provides convenient handles for chemical modification to incorporate it into more complex ligand frameworks.

For instance, the carboxylic acid can be converted into an amide, and the alcohol can be etherified or esterified to attach phosphine, amine, or other coordinating groups. These modified derivatives can then serve as bidentate or polydentate ligands for various transition metals like rhodium, iridium, or palladium. snnu.edu.cn The rigidity of the cyclopentyl group and the well-defined stereocenter are advantageous for creating a predictable and effective chiral pocket around the metal catalyst. The use of chiral carboxylic acids as ligands for transition metals is a known strategy in asymmetric catalysis. researchgate.net

Catalysts derived from this compound are poised for application in a wide range of enantioselective reactions, including crucial C-C bond-forming reactions. These reactions are fundamental to the synthesis of complex organic molecules from simpler precursors.

When complexed with a suitable transition metal, ligands derived from this chiral acid can catalyze reactions such as asymmetric alkylations, aldol (B89426) reactions, and conjugate additions with high enantioselectivity. The chiral metal complex would preferentially catalyze the formation of one enantiomer of the product over the other. The development of metal complexes with chiral cyclopentadienyl (Cpx) ligands, for example, has seen widespread use in asymmetric catalysis, demonstrating the power of chiral cyclopentyl-containing structures in controlling stereochemistry. snnu.edu.cn The ability to fine-tune the electronic and steric properties of the ligand by modifying the parent acid allows for the optimization of catalysts for specific C-C bond-forming reactions.

Derivatization for Enhanced Synthetic Utility

To maximize its utility in organic synthesis, this compound is often chemically modified or derivatized. These derivatizations serve to activate the molecule for subsequent reactions, protect one of the functional groups while the other reacts, or alter its physical properties.

The most common derivatizations involve the carboxylic acid and alcohol groups.

Esterification : The conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester, is a key step in the synthesis of compounds like Glycopyrrolate. googleapis.com This protects the acid and makes the molecule more suitable for subsequent coupling reactions.

Amide Formation : Reacting the carboxylic acid with an amine leads to the formation of a chiral amide. These amides can themselves be valuable chiral auxiliaries or intermediates.

Acyl Chloride Formation : Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride creates a highly reactive intermediate that can readily undergo reactions with alcohols, amines, and other nucleophiles.

Protection of the Hydroxyl Group : The hydroxyl group can be protected with standard protecting groups (e.g., silyl ethers, acetals) to prevent it from interfering with reactions at the carboxylic acid center.

These derivatization strategies significantly broaden the scope of this compound as a versatile tool in the synthetic chemist's toolbox.

Data Tables

Table 1: Physicochemical Properties of (2R)-2-Cyclopentyl-2-hydroxyacetic acid (Note: Data is for the (R)-enantiomer, the enantiomer of the article's subject)

PropertyValueSource
IUPAC Name (2R)-cyclopentyl(hydroxy)ethanoic acid
CAS Number 174603-03-3 chemscene.comachemblock.com
Molecular Formula C₇H₁₂O₃ chemscene.comachemblock.com
Molecular Weight 144.17 g/mol chemscene.com
Purity ≥95% chemscene.com
SMILES O=C(O)C@@HO achemblock.com
InChI Key WHZPPIIMQBJUHW-ZCFIWIBFSA-N

Table 2: Summary of Synthetic Applications

Application AreaSpecific UseKey Transformation
Chiral Building Block Synthesis of HeterocyclesEsterification with a heterocyclic alcohol (e.g., for Glycopyrrolate)
Synthesis of Chiral Alcohols/AminesUse as a chiral auxiliary to direct stereoselective reductions or additions
Asymmetric Catalysis Precursor for Chiral LigandsDerivatization of -OH and -COOH groups to add coordinating moieties
Enantioselective C-C Bond FormationAs part of a chiral catalyst in reactions like alkylations and aldol additions
Synthetic Intermediate DerivatizationConversion to esters, amides, acyl chlorides for enhanced reactivity

Formation of Cyclic Derivatives (e.g., dioxolanones)

The 1,2-diol and carboxylic acid functionalities within this compound allow for its facile conversion into various cyclic derivatives. Among these, 1,3-dioxolan-4-ones are of significant interest as they can serve as chiral synthons and intermediates in asymmetric synthesis. The formation of these heterocyclic systems involves the simultaneous protection of the hydroxyl and carboxylic acid groups.

A common and effective method for the synthesis of 1,3-dioxolan-4-ones from α-hydroxy acids is the acid-catalyzed condensation with a ketone or an aldehyde. For instance, the reaction of this compound with acetone, in the presence of a catalytic amount of a strong acid such as p-toluenesulfonic acid (PTSA) or sulfuric acid, yields the corresponding 2,2-dimethyl-1,3-dioxolan-4-one derivative. This reaction is typically performed under conditions that facilitate the removal of water, thereby driving the equilibrium towards the formation of the cyclic product.

The resulting dioxolanone not only protects both the hydroxyl and carboxylic acid groups in a single step but also activates the α-proton, making it susceptible to deprotonation and subsequent diastereoselective alkylation or other C-C bond-forming reactions. The chiral environment created by the cyclopentyl group and the stereocenter at the α-position can influence the stereochemical outcome of these reactions, making this a valuable strategy in asymmetric synthesis.

Table 1: Reagents for Dioxolanone Formation

Reagent Product Catalyst
Acetone 5-cyclopentyl-2,2-dimethyl-1,3-dioxolan-4-one p-Toluenesulfonic acid
Benzaldehyde 5-cyclopentyl-2-phenyl-1,3-dioxolan-4-one Sulfuric acid
2,2-Dimethoxypropane 5-cyclopentyl-2,2-dimethyl-1,3-dioxolan-4-one Lewis Acids (e.g., BF₃·OEt₂)

Protecting Group Strategies for the Hydroxyl and Carboxylic Acid Functions

In multi-step syntheses, the selective protection of the hydroxyl and carboxylic acid groups of this compound is crucial to prevent undesired side reactions. The choice of protecting groups is dictated by their stability to the reaction conditions of subsequent steps and the ease of their selective removal.

Protection of the Hydroxyl Group:

The secondary hydroxyl group in this compound can be protected using a variety of reagents. Silyl ethers are among the most commonly employed protecting groups for alcohols due to their ease of installation, stability under a wide range of non-acidic conditions, and straightforward removal.

A frequently used silyl ether is the tert-butyldimethylsilyl (TBDMS) group. The protection is typically achieved by reacting the α-hydroxy acid with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole in an aprotic solvent like dimethylformamide (DMF). The resulting TBDMS ether is stable to many reagents used in organic synthesis, including organometallics and mild oxidizing agents. Deprotection is readily accomplished using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.

Protection of the Carboxylic Acid Group:

The carboxylic acid functionality can be masked as an ester to prevent its interference in reactions targeting other parts of the molecule. The choice of ester depends on the desired stability and the conditions for its subsequent cleavage.

Benzyl esters are a popular choice as they are stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild method that often does not affect other functional groups. The benzyl ester of this compound can be prepared by reacting the carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base like cesium carbonate.

Alternatively, for small-scale syntheses or when a very mild esterification method is required, diazomethane can be used to convert the carboxylic acid to its methyl ester. This reaction is rapid and proceeds in high yield at room temperature. However, the toxicity and explosive nature of diazomethane necessitate careful handling.

The strategic application of these protecting groups allows for the selective manipulation of the different functionalities within this compound, enabling its use in complex synthetic sequences.

Table 2: Common Protecting Groups and Reagents

Functional Group Protecting Group Protection Reagents Deprotection Conditions
Hydroxyl tert-Butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole, DMF TBAF or mild acid
Carboxylic Acid Benzyl (Bn) Ester Benzyl bromide, Cs₂CO₃ H₂, Pd/C
Carboxylic Acid Methyl (Me) Ester Diazomethane (CH₂N₂) Acid or base hydrolysis

Spectroscopic and Stereochemical Analysis in Synthetic Context

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is a critical parameter that defines the purity of a chiral compound. In the synthesis of (2S)-2-cyclopentyl-2-hydroxyacetic acid, several chromatographic and spectroscopic methods are utilized to quantify the proportion of the desired (S)-enantiomer to its (R)-enantiomer counterpart.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for the enantioseparation of chiral compounds like 2-cyclopentyl-2-hydroxyacetic acid. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

The selection of the CSP is crucial and often involves polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, or cyclodextrin-based phases. nih.govchromatographyonline.com For carboxylic acids, derivatization into esters or amides may be performed to enhance interaction with the CSP and improve separation. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas in the resulting chromatogram is then used to calculate the enantiomeric excess.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

ParameterCondition
Column Chiralpak® AD-H (Amylose derivative)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for determining the enantiomeric excess of volatile chiral compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. A common approach is the conversion of the carboxylic acid and alcohol functionalities into more volatile esters and ethers, respectively.

The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. mdpi.com The differential interaction between the enantiomers of the derivatized analyte and the chiral stationary phase leads to their separation. gcms.cz The detector response for each enantiomer is integrated, and the enantiomeric excess is calculated from the peak area ratio. mdpi.com

Table 2: Typical Chiral GC Conditions for Derivatized Analyte

ParameterCondition
Column CycloSil-B (β-cyclodextrin derivative)
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then 5 °C/min to 180 °C
Carrier Gas Helium
Detector Flame Ionization Detector (FID)

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for the determination of enantiomeric excess through the use of chiral shift reagents (CSRs). These are typically lanthanide complexes that can form diastereomeric complexes with the chiral analyte. libretexts.org

When a chiral shift reagent is added to a solution of racemic or enantioenriched 2-cyclopentyl-2-hydroxyacetic acid, the protons in the resulting diastereomeric complexes experience different magnetic environments. This leads to the splitting of NMR signals that are otherwise identical for the two enantiomers, a phenomenon known as chemical shift non-equivalence. The integration of these separated signals allows for the quantification of the enantiomeric ratio. researchgate.nettcichemicals.com Europium and samarium complexes are commonly employed as chiral shift reagents for α-hydroxy acids. tcichemicals.com

Advanced Analytical Techniques for Structural Elucidation of Synthetic Intermediates and Products

Beyond determining enantiomeric purity, a comprehensive analysis of synthetic intermediates and the final product is essential to confirm their chemical identity and structure.

Mass Spectrometry (MS) in Synthetic Reaction Monitoring

Mass spectrometry is an indispensable tool for monitoring the progress of a chemical synthesis and for the structural characterization of intermediates and the final product. It provides information about the molecular weight and fragmentation pattern of a compound.

In the synthesis of this compound, MS can be used to confirm the molecular weight of the product (C7H12O3, molecular weight: 144.17 g/mol ). nih.gov Electron impact ionization (EI) can lead to characteristic fragmentation patterns that help in elucidating the structure. For instance, the loss of a carboxyl group or the cyclopentyl ring can be observed. The mass spectrometric behavior of diastereoisomeric hydroxy-cyclopentyl carboxylic acids has been shown to be distinguishable, allowing for structural differentiation. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. nih.gov For this compound and its synthetic intermediates, these techniques are crucial for confirming the presence of key functional groups.

O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, indicates the presence of the hydroxyl (-OH) group of both the alcohol and the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl group (C=O) in the carboxylic acid.

C-O Stretch: Absorption bands in the region of 1000-1300 cm⁻¹ correspond to the C-O stretching vibrations of the alcohol and carboxylic acid.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the cyclopentyl ring.

Raman spectroscopy, which is sensitive to non-polar bonds, can provide complementary information, particularly regarding the carbon skeleton of the cyclopentyl ring. nih.gov

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupTypical Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretch3200-3600 (broad)
Carbonyl (C=O) Stretch1700-1750 (strong, sharp)
C-H (sp³) Stretch2850-3000
C-O Stretch1000-1300

Methods for Confirmation of Absolute Configuration

The unambiguous determination of the absolute configuration of a chiral molecule is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For a chiral α-hydroxy acid like this compound, several robust analytical methods can be employed to elucidate the spatial arrangement of atoms at the stereocenter. These methods are broadly categorized into direct and indirect techniques, each with its own set of principles and applications.

X-Ray Crystallography

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration. wikipedia.org The technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.

For the confirmation of the absolute configuration of this compound, obtaining a suitable single crystal of the compound itself or a derivative is the primary requirement. If the molecule crystallizes well, the crystallographic data can directly reveal the (S) configuration. However, α-hydroxy acids can sometimes present challenges in forming crystals of sufficient quality.

An alternative and common strategy involves the formation of a diastereomeric salt or ester by reacting the chiral acid with a chiral resolving agent of a known absolute configuration. mdpi.com This diastereomer will have different physical properties from its corresponding epimer, often leading to better crystallization. The crystal structure of this diastereomer will unequivocally establish the relative configuration between the known chiral auxiliary and the stereocenter of the acid. Since the absolute configuration of the auxiliary is known, the absolute configuration of the acid can be inferred.

While no specific crystal structure for this compound is publicly available in crystallographic databases, the following table illustrates the type of crystallographic data that would be expected from such an analysis.

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P2₁)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Flack ParameterClose to 0 for the correct enantiomer
Final R-factor< 0.05 for a well-refined structure

Table 1: Representative Crystallographic Data Parameters.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and can also be used to determine the absolute configuration of chiral molecules, though typically in an indirect manner. wikipedia.org Since enantiomers have identical NMR spectra in an achiral solvent, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is necessary. nih.govrsc.org

Chiral Derivatizing Agents (CDAs):

A widely used method involves the conversion of the enantiomeric mixture of the analyte into a mixture of diastereomers by reaction with a chiral derivatizing agent. wikipedia.org These diastereomers, having different physical properties, will exhibit distinct chemical shifts in their NMR spectra. wikipedia.org

For an α-hydroxy acid like this compound, a common and effective CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. umn.edunih.gov The carboxylic acid group of this compound would be esterified with both (R)- and (S)-Mosher's acid to form two different diastereomeric Mosher esters.

The underlying principle of the Mosher method relies on the anisotropic effect of the phenyl group in the Mosher's acid moiety, which shields or deshields nearby protons in the substrate. illinois.edu By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined. nih.govmdpi.com

A hypothetical ¹H NMR data set for the Mosher esters of 2-cyclopentyl-2-hydroxyacetic acid is presented below.

Protonδ ((S)-Mosher Ester) (ppm)δ ((R)-Mosher Ester) (ppm)Δδ (δS - δR)
Hα (methine)5.155.10+0.05
Cyclopentyl-H (adjacent)2.302.38-0.08
Cyclopentyl-H (distant)1.601.62-0.02

Table 2: Hypothetical ¹H NMR Chemical Shifts for Mosher Esters of 2-Cyclopentyl-2-hydroxyacetic Acid. A positive Δδ for the α-proton and negative Δδ values for the cyclopentyl protons would be consistent with the (S) configuration.

Chiral Solvating Agents (CSAs):

Another NMR-based approach involves the use of chiral solvating agents (CSAs). These agents form transient diastereomeric complexes with the analyte through non-covalent interactions. rsc.org This interaction is strong enough to induce small chemical shift differences between the enantiomers in the NMR spectrum, allowing for their discrimination.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgyoutube.com VCD is a powerful method for determining the absolute configuration of chiral molecules in solution. nih.gov

The process involves measuring the experimental VCD spectrum of the chiral molecule and comparing it to the theoretical spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). wikipedia.org A good agreement between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration.

For this compound, the experimental VCD spectrum would be recorded in a suitable solvent. Concurrently, theoretical VCD spectra for both the (S) and (R) enantiomers would be calculated. The comparison of the signs and relative intensities of the VCD bands would confirm the absolute configuration. The carboxylic acid group, being directly attached to the stereocenter, and the C-H stretching modes of the cyclopentyl ring are expected to show characteristic VCD signals. acs.org

The following table illustrates the kind of data that would be obtained from a VCD analysis.

Wavenumber (cm⁻¹)Experimental VCD SignCalculated VCD Sign for (S)-enantiomerCalculated VCD Sign for (R)-enantiomer
~2950++-
~1720 (C=O stretch)--+
~1250 (C-O stretch)++-

Table 3: Illustrative Data for VCD Analysis of this compound.

Each of these methods provides a robust pathway to confirm the absolute configuration of this compound. While X-ray crystallography offers direct and unambiguous evidence from a single crystal, NMR spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism provide powerful alternatives for determining the stereochemistry in solution.

Computational and Theoretical Investigations

Conformational Analysis of (2S)-2-Cyclopentyl-2-hydroxyacetic Acid

The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in the gas phase or in solution. These studies are typically performed using molecular mechanics or quantum mechanical methods.

For α-hydroxy carboxylic acids, the key degrees of freedom include the rotation around the C-C bond connecting the cyclopentyl group and the chiral center, the C-C bond of the carboxylic acid, and the C-O bond of the hydroxyl group. The cyclopentyl ring itself also possesses conformational flexibility (envelope and twist conformations). Theoretical studies on related chiral carboxylic acids have shown that intramolecular hydrogen bonding between the hydroxyl and carboxyl groups often plays a crucial role in stabilizing certain conformations. acs.org

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (HO-C-C=O) (°)Intramolecular H-Bond (O-H···O=C)Relative Energy (kcal/mol)
10Yes0.0
260No2.5
3120No3.1
4180No2.8

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on general principles of conformational analysis for α-hydroxy carboxylic acids and does not represent experimentally or computationally verified data for this compound.

Mechanistic Studies of its Synthesis and Reactions

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those for the synthesis of chiral molecules.

Transition State Analysis (e.g., using Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and to map out the potential energy surface of a reaction. By locating the transition state structures, which are first-order saddle points on the potential energy surface, chemists can understand the energy barriers and the feasibility of a reaction pathway. For the synthesis of this compound, DFT could be used to study various synthetic routes, such as the asymmetric reduction of a corresponding α-keto acid or the nucleophilic addition of a cyclopentyl organometallic reagent to a glyoxylate (B1226380) derivative. acs.org

Table 2: Hypothetical DFT-Calculated Activation Energies for a Key Synthetic Step

Reaction StepTransition StateActivation Energy (kcal/mol)
Asymmetric ReductionTS-1 (Hydride transfer)15.2
Nucleophilic AdditionTS-2 (C-C bond formation)12.8

Disclaimer: The data in this table is hypothetical and for illustrative purposes. It demonstrates the type of information that can be obtained from DFT calculations on reaction mechanisms. The values are not based on actual calculations for the synthesis of this compound.

Elucidation of Stereoselectivity Mechanisms

A critical aspect of synthesizing a chiral molecule like this compound is controlling the stereochemistry to obtain the desired enantiomer. Computational studies can provide a detailed understanding of the origins of stereoselectivity. By comparing the transition state energies leading to the (S) and (R) enantiomers in an asymmetric reaction, the enantiomeric excess can be predicted. These calculations often reveal subtle non-covalent interactions between the substrate, catalyst, and reagents that are responsible for the stereochemical outcome. For instance, in a catalyzed reaction, DFT can model the interactions within the chiral catalyst-substrate complex to explain why one enantiomer is formed preferentially. nih.gov

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the reactivity of different sites within a molecule. By calculating various molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, the likely sites for nucleophilic or electrophilic attack can be identified. For this compound, these methods could predict the relative acidity of the carboxylic acid proton versus the hydroxyl proton, or the susceptibility of the carbonyl carbon to nucleophilic attack. nih.gov

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound

DescriptorValueImplication
HOMO Energy-6.5 eVRegion of likely electrophilic attack (e.g., oxidation)
LUMO Energy+1.2 eVRegion of likely nucleophilic attack (e.g., at the carbonyl carbon)
pKa (predicted)3.9Acidity of the carboxylic acid

Disclaimer: The data presented in this table is hypothetical and serves to illustrate the types of reactivity descriptors that can be computationally predicted. These values have not been specifically calculated for this compound.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. aip.org An MD simulation of this compound in water, for example, could reveal the dynamics of its hydration shell and how the solvent influences its conformational preferences. If this molecule were being studied as a ligand for a protein, MD simulations could be used to investigate its binding mode, the stability of the protein-ligand complex, and the key interactions that govern binding affinity. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a major driver of innovation in chemical synthesis. numberanalytics.com For (2S)-2-cyclopentyl-2-hydroxyacetic acid, future research will likely focus on moving away from classical resolution or stoichiometric chiral auxiliary-based methods towards more atom-economical and environmentally benign catalytic asymmetric syntheses.

A significant challenge lies in the development of cost-effective and recyclable catalysts that can achieve high enantioselectivity and yield. researchgate.net While significant progress has been made in the synthesis of chiral α-hydroxy acids, achieving this for a sterically demanding cyclopentyl substituent requires novel catalyst design. Research into biocatalysis, employing enzymes like hydroxynitrile lyases or engineered oxidoreductases, presents a promising avenue. colab.wsmdpi.com Biocatalytic processes often occur under mild aqueous conditions, reducing the need for hazardous organic solvents and high energy consumption. mdpi.com The development of robust enzymes with high substrate specificity for cyclopentyl-containing precursors will be a key research focus.

Another area of exploration is the use of earth-abundant metal catalysts and organocatalysts. chiralpedia.com These alternatives to precious metal catalysts can reduce the environmental impact and cost of the synthesis. The challenge will be to design catalysts that can effectively control the stereochemistry at the α-position of the carboxylic acid.

Synthetic StrategyAdvantagesChallenges
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. mdpi.comEnzyme stability and substrate scope, cost of enzyme production.
Organocatalysis Metal-free, often robust and insensitive to air and moisture. chiralpedia.comCatalyst loading, separation and recycling.
Earth-Abundant Metal Catalysis Lower cost, reduced environmental impact compared to precious metals.Achieving high enantioselectivity for specific substrates.

Exploration of Novel Chemical Transformations and Derivatizations

Beyond the synthesis of the core molecule, future research will delve into novel chemical transformations and derivatizations of this compound to expand its utility as a versatile chiral building block. This includes the development of new methods for the selective functionalization of the carboxylic acid and hydroxyl groups.

One area of interest is the development of new derivatization reagents that can enhance the analytical detection and separation of chiral acids. While methods using reagents like (S)-anabasine have been developed for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the search for more efficient and versatile derivatization agents continues.

Furthermore, exploring novel reactions that utilize the unique stereochemistry of this compound to induce chirality in subsequent synthetic steps is a promising research direction. This could involve its use as a chiral ligand or auxiliary in other asymmetric transformations. The discovery of new chemical transformations that can be performed on the cyclopentyl ring without affecting the chiral center would also significantly increase the diversity of accessible derivatives. researchgate.net

Advancements in Computational Modeling for Predictive Synthesis

Computational modeling is becoming an indispensable tool in modern chemical synthesis. numberanalytics.comacs.org For this compound, future advancements in computational chemistry will play a crucial role in accelerating the development of new synthetic routes. Density Functional Theory (DFT) calculations and other modeling techniques can be used to predict the stereochemical outcome of catalytic reactions, guiding the design of more effective chiral catalysts and ligands. nih.govnumberanalytics.com

A significant challenge is the accurate modeling of complex reaction systems, including solvent effects and catalyst-substrate interactions. As computational power and algorithms improve, it will become increasingly feasible to screen virtual libraries of catalysts and reaction conditions to identify the most promising candidates for experimental investigation. acs.org This in-silico approach can significantly reduce the time and resources required for process optimization. Machine learning algorithms are also emerging as powerful tools to predict reaction outcomes and guide synthetic planning. chiralpedia.com

Computational ToolApplication in Synthesis of this compoundFuture Direction
Density Functional Theory (DFT) Predicting transition state energies and enantioselectivity of catalytic reactions. nih.govIncreased accuracy for complex systems and larger molecules.
Molecular Dynamics (MD) Simulating catalyst-substrate interactions and solvent effects.Longer timescale simulations to capture entire catalytic cycles.
Machine Learning (ML) Predicting reaction outcomes and optimizing reaction conditions based on existing data. chiralpedia.comDevelopment of models trained on more diverse and complex reaction data.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with advanced technologies like flow chemistry and automated synthesis platforms is set to revolutionize the production of pharmaceuticals and fine chemicals. nih.govsparkl.me For this compound, these technologies offer the potential for more efficient, consistent, and scalable manufacturing processes.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to telescope multiple reaction steps. researchgate.netacs.org The challenge lies in translating and optimizing existing batch syntheses to continuous flow systems, particularly for reactions involving solids or multiple phases. Future research will focus on developing dedicated flow reactors and integrated downstream processing units for the continuous production and purification of chiral α-hydroxy acids.

Automated synthesis platforms, which combine robotics with real-time reaction analysis, can accelerate the discovery and optimization of new synthetic routes. nih.gov These platforms can perform a large number of experiments in parallel, systematically varying reaction parameters to quickly identify optimal conditions. The integration of artificial intelligence and machine learning with these automated systems will enable a closed-loop optimization cycle, where the platform autonomously designs, executes, and analyzes experiments to achieve a desired outcome. chiralpedia.com

Q & A

Q. What are the recommended synthetic routes for (2S)-2-cyclopentyl-2-hydroxyacetic acid, and how can reaction conditions be optimized for enantiopurity?

The synthesis of chiral hydroxyacetic acid derivatives often involves stereoselective methods such as asymmetric catalysis or enzymatic resolution. For cyclopentyl-substituted analogs, Grignard reactions with chiral auxiliaries or organocatalytic aldol reactions are common . For example, cycloalkyl magnesium bromides (e.g., cyclopentylmagnesium bromide) can react with protected glyoxylic acid derivatives under controlled temperatures (−10°C to 0°C) to favor the (2S)-configuration . Post-synthetic purification via chiral HPLC or crystallization with resolving agents (e.g., L-proline) is critical to achieve >98% enantiomeric excess (e.e.) .

Q. How can researchers characterize the stability and reactivity of this compound under varying pH and temperature conditions?

Stability studies should include:

  • pH-dependent hydrolysis : Monitor degradation kinetics in buffered solutions (pH 2–12) using LC-MS to identify breakdown products (e.g., cyclopentanol or glyoxylic acid derivatives) .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (reported >150°C for similar cyclopentyl compounds) .
  • Oxidative susceptibility : Test reactivity with common oxidants (e.g., KMnO₄) to assess resistance to epoxidation or hydroxylation at the cyclopentyl ring .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

  • HPLC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) and multiple reaction monitoring (MRM) for high sensitivity (LOQ ~10 ng/mL) .
  • Chiral GC-MS : Derivatize with a chiral reagent (e.g., (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride) to resolve enantiomers .
  • NMR spectroscopy : ¹H and ¹³C NMR in D₂O or CDCl₃ can confirm structural integrity, with characteristic shifts for the cyclopentyl group (δ 1.5–2.1 ppm) and hydroxyacetic acid moiety (δ 4.3 ppm) .

Advanced Research Questions

Q. How can computational methods predict the metabolic pathways and toxicity profile of this compound?

  • In silico modeling : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate logP (predicted ~1.2), solubility (~50 mg/mL), and cytochrome P450 interactions .
  • Docking studies : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify potential reactive metabolites. For example, hydroxylation at the cyclopentyl ring may generate electrophilic intermediates requiring glutathione conjugation .
  • Toxicity alerts : Rule out mutagenicity via Derek Nexus and skin sensitization using OECD QSAR Toolbox .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies) and adjust for batch variability in compound purity .
  • Mechanistic follow-up : Replicate conflicting results under controlled conditions (e.g., oxygen-free environments to rule out oxidation artifacts) .
  • Structural analogs : Test derivatives (e.g., 2-cyclohexyl or 2-phenyl variants) to isolate structure-activity relationships (SAR) .

Q. How can enantioselective crystallization be optimized for large-scale production of this compound?

  • Solvent screening : Use ternary solvent systems (e.g., water/ethanol/acetone) to enhance crystal lattice discrimination.
  • Seeding : Introduce chiral seeds of the desired enantiomer during nucleation to suppress racemization .
  • Process monitoring : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to track enantiomeric ratio in real time .

Data Gaps and Methodological Challenges

Q. Why are solubility and partition coefficient (logP) data scarce for this compound, and how can researchers address this?

  • Experimental determination : Perform shake-flask assays in octanol/water systems with UV detection at λ = 210 nm .
  • QSAR models : Train models using data from structurally related compounds (e.g., 2-cyclohexyl-2-hydroxyacetic acid) to estimate properties .

Q. What precautions are necessary when handling this compound, given limited toxicological data?

  • Default protocols : Assume GHS Category 2 skin/eye irritation based on analogs (e.g., 2-cyclopentyl-2-phenylacetic acid) and use PPE (nitrile gloves, goggles) .
  • Ventilation : Handle in fume hoods with local exhaust to mitigate inhalation risks from potential dust/aerosols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.